3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
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Overview
Description
3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and an ethoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the ethoxyphenyl intermediate through the reaction of 4-hydroxy-3-ethoxybenzaldehyde with an appropriate carbamoylating agent under basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where the ethoxyphenyl intermediate reacts with a cyanating agent such as sodium cyanide.
Formation of the Furan Ring: The furan ring is incorporated through a cyclization reaction involving a suitable furan precursor.
Final Coupling: The final step involves the coupling of the furan-containing intermediate with the cyano-substituted ethoxyphenyl intermediate under conditions that promote the formation of the prop-2-enamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the furan ring can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium cyanide, amines, thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted analogs depending on the nucleophiles used.
Scientific Research Applications
3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(methoxymethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
- 3-[4-(carbamoylmethoxy)-3-methoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
- 3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(thiophen-2-yl)methyl]prop-2-enamide
Uniqueness
The uniqueness of 3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and cyano group, in particular, contribute to its versatility in chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-2-25-17-9-13(5-6-16(17)27-12-18(21)23)8-14(10-20)19(24)22-11-15-4-3-7-26-15/h3-9H,2,11-12H2,1H3,(H2,21,23)(H,22,24)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARTUFJZNRVFHH-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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